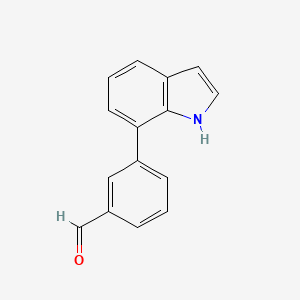
3-(1H-indol-7-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-7-yl)benzaldehyde is an organic compound that features an indole moiety attached to a benzaldehyde group. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The indole ring system is prevalent in many natural products, including alkaloids, and is known for its role in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-7-yl)benzaldehyde typically involves the formation of the indole ring followed by the introduction of the benzaldehyde group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the benzaldehyde group .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Catalysts such as palladium or platinum are frequently used in the hydrogenation and dehydrogenation steps. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of indole derivatives .
化学反应分析
Types of Reactions: 3-(1H-indol-7-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-(1H-indol-7-yl)benzoic acid.
Reduction: 3-(1H-indol-7-yl)benzyl alcohol.
Substitution: 3-(1H-indol-7-yl)-2-nitrobenzaldehyde.
科学研究应用
3-(1H-indol-7-yl)benzaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(1H-indol-7-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The benzaldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
相似化合物的比较
- 3-(1H-indol-3-yl)benzaldehyde
- 3-(1H-indol-5-yl)benzaldehyde
- 3-(1H-indol-2-yl)benzaldehyde
Comparison: 3-(1H-indol-7-yl)benzaldehyde is unique due to the position of the indole attachment on the benzaldehyde ring. This positional isomerism can lead to differences in chemical reactivity and biological activity. For instance, the 7-position attachment may result in different steric and electronic effects compared to the 3-, 5-, or 2-position attachments, influencing the compound’s interaction with biological targets and its overall pharmacological profile .
属性
IUPAC Name |
3-(1H-indol-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-11-3-1-5-13(9-11)14-6-2-4-12-7-8-16-15(12)14/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNWWXIBQODQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=CC(=C3)C=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














